![molecular formula C16H12ClF3N2O3 B2421772 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide CAS No. 478063-69-3](/img/structure/B2421772.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide is a useful research compound. Its molecular formula is C16H12ClF3N2O3 and its molecular weight is 372.73. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide derivatives have demonstrated potential as anticancer agents. One study synthesized benzodioxole-based dithiocarbamate derivatives from this compound, finding notable cytotoxic effects against certain cancer cell lines. The derivatives also showed significant inhibitory effects on human carbonic anhydrases hCA-I and hCA-II, which are enzymes involved in various physiological processes (Altıntop et al., 2017).
Structure-Activity Relationships in Drug Development
Research into the structure-activity relationships of cytotoxic compounds based on similar skeletons to N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide has led to the development of potential antitumor agents. For instance, certain derivatives have shown efficacy against various cancer cell lines, highlighting the significance of the N-(pyridin-4-yl) moiety for activity (Marchand et al., 2009).
Metabolic Stability in Pharmacological Compounds
The compound has been used in investigations to improve the metabolic stability of pharmacological compounds. For example, in the study of phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) inhibitors, variations of this compound were examined to reduce metabolic deacetylation, a common issue in drug metabolism (Stec et al., 2011).
Development of Src Kinase Inhibitors
The compound's derivatives have been explored for their role in inhibiting Src kinase, a protein involved in the regulation of various cellular processes. This research has implications for the treatment of certain cancers, as Src kinase is often associated with malignant cell behavior (Fallah-Tafti et al., 2011).
Applications in Ligand-Protein Interactions
Studies have also been conducted on the ligand-protein interactions of certain benzothiazolinone acetamide analogs, derived from this compound. These interactions are crucial for understanding the pharmacodynamics of potential therapeutic agents (Mary et al., 2020).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-11-4-10(16(18,19)20)7-21-12(11)5-15(23)22-6-9-1-2-13-14(3-9)25-8-24-13/h1-4,7H,5-6,8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADYFNSEAQMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.